2-Cyclopentyl-2-fluoroacetamide
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Overview
Description
2-Cyclopentyl-2-fluoroacetamide is an organic compound characterized by the presence of a cyclopentyl group and a fluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-fluoroacetamide typically involves the alkylation of fluoroacetamide with cyclopentyl halides. One common method includes the reaction of fluoroacetamide with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-2-fluoroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to amines or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Cyclopentyl-2-fluoroacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules and as a solvent in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-fluoroacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by mimicking natural substrates, thereby disrupting essential metabolic processes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
- 2-Cyclopentyl-2-chloroacetamide
- 2-Cyclopentyl-2-bromoacetamide
- 2-Cyclopentyl-2-iodoacetamide
Comparison: 2-Cyclopentyl-2-fluoroacetamide is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluoro group enhances the compound’s stability and can influence its biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-cyclopentyl-2-fluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVHGTADJHGZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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